molecular formula C9H10F2O2 B6322766 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene CAS No. 1046781-30-9

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene

Cat. No.: B6322766
CAS No.: 1046781-30-9
M. Wt: 188.17 g/mol
InChI Key: VLYOHTZNTLPHDJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene typically involves the reaction of 1,4-difluoro-2-hydroxy-3-methylbenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1,4-difluoro-2-(methoxymethoxy)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYOHTZNTLPHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OCOC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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